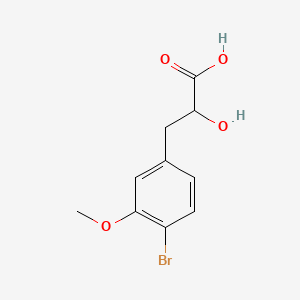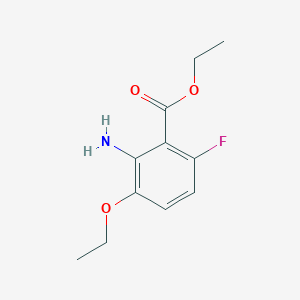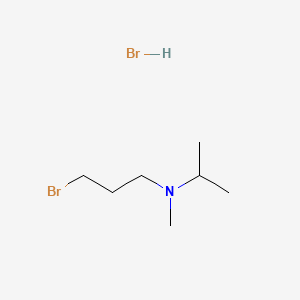
(3-Bromopropyl)(methyl)(propan-2-yl)aminehydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Bromopropyl)(methyl)(propan-2-yl)amine hydrobromide is a chemical compound with the molecular formula C7H16Br2N. It is commonly used in organic synthesis and various chemical reactions due to its unique structure and reactivity. The compound is often utilized as a reagent in the preparation of other chemical entities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromopropyl)(methyl)(propan-2-yl)amine hydrobromide typically involves the reaction of 3-bromopropylamine with methyl iodide and isopropylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of (3-Bromopropyl)(methyl)(propan-2-yl)amine hydrobromide involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or distillation to achieve the required quality standards.
化学反応の分析
Types of Reactions
(3-Bromopropyl)(methyl)(propan-2-yl)amine hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding amine oxides.
Reduction Reactions: It can be reduced to form primary or secondary amines.
Common Reagents and Conditions
Substitution: Sodium hydroxide, potassium cyanide, or other nucleophiles in an aqueous or alcoholic medium.
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Lithium aluminum hydride or other reducing agents in an inert atmosphere.
Major Products
Substitution: Formation of substituted amines or other derivatives.
Oxidation: Formation of amine oxides.
Reduction: Formation of primary or secondary amines.
科学的研究の応用
(3-Bromopropyl)(methyl)(propan-2-yl)amine hydrobromide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce the 3-bromopropyl group into various molecules.
Biology: Utilized in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Employed in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of (3-Bromopropyl)(methyl)(propan-2-yl)amine hydrobromide involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. This property makes it useful in modifying biological molecules and studying their functions.
類似化合物との比較
Similar Compounds
- 3-Bromopropylamine hydrobromide
- N-Methyl-3-bromopropylamine
- Isopropylamine hydrobromide
Uniqueness
(3-Bromopropyl)(methyl)(propan-2-yl)amine hydrobromide is unique due to its combination of the 3-bromopropyl, methyl, and isopropyl groups. This unique structure imparts specific reactivity and selectivity, making it valuable in various chemical and biological applications.
特性
分子式 |
C7H17Br2N |
|---|---|
分子量 |
275.02 g/mol |
IUPAC名 |
3-bromo-N-methyl-N-propan-2-ylpropan-1-amine;hydrobromide |
InChI |
InChI=1S/C7H16BrN.BrH/c1-7(2)9(3)6-4-5-8;/h7H,4-6H2,1-3H3;1H |
InChIキー |
JNDTZIWPFXFMMC-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C)CCCBr.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


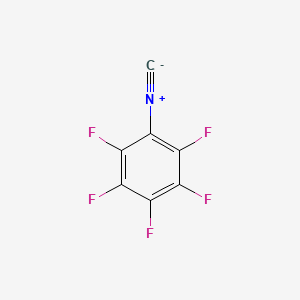

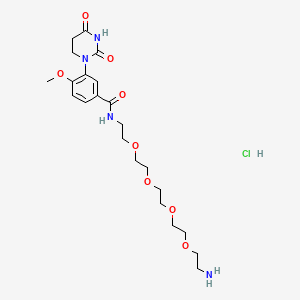
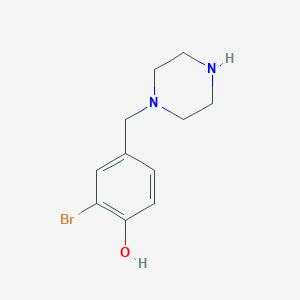
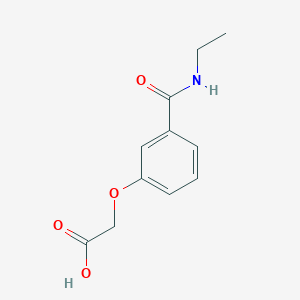
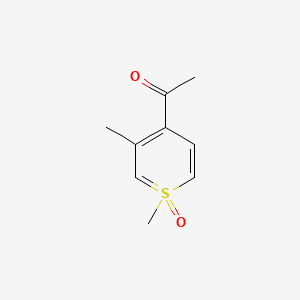

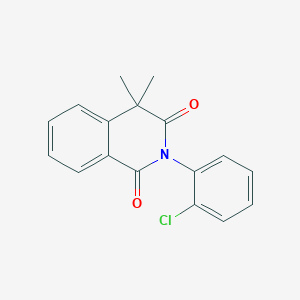
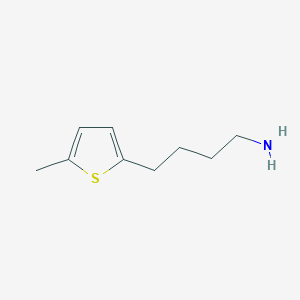

![Methyl1-aminospiro[3.3]heptane-1-carboxylatehydrochloride](/img/structure/B13586276.png)

